3-difluoromethyl glutaric anhydride CAS number and molecular weight
3-difluoromethyl glutaric anhydride CAS number and molecular weight
[1][2]
Abstract
This technical guide provides an in-depth analysis of 3-difluoromethyl glutaric anhydride , a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical intermediates, particularly GABA analogs and gabapentinoids.[1] Due to its specific fluorination pattern, this compound acts as a critical bioisostere for isopropyl or methyl groups, enhancing metabolic stability and lipophilicity in drug candidates. This document details its chemical identity, theoretical properties, synthesis protocols, and handling requirements.
Part 1: Chemical Identity & Properties
Identification Data
As a specialized research intermediate, 3-difluoromethyl glutaric anhydride is often synthesized in situ or on-demand.[1] It may not be listed in standard public chemical catalogs with a dedicated CAS number.
| Property | Description |
| Common Name | 3-Difluoromethyl glutaric anhydride |
| IUPAC Name | 4-(Difluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
| CAS Number | Not Assigned (Custom Synthesis Required) |
| Molecular Formula | C₆H₆F₂O₃ |
| Molecular Weight | 164.11 g/mol |
| SMILES | O=C1CC(C(F)F)CC(=O)O1 |
| Structure Type | Cyclic Anhydride (6-membered ring) |
Calculated Physicochemical Properties
Note: Values are predicted based on structural analogs (e.g., 3-methylglutaric anhydride).
| Parameter | Value (Predicted) | Significance |
| LogP | ~0.5 - 0.8 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| Boiling Point | ~260-280°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.35 g/cm³ | Higher density due to fluorine atoms.[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes rapidly in water to form the diacid. |
Part 2: Synthesis & Manufacturing
Retrosynthetic Analysis
The synthesis of 3-difluoromethyl glutaric anhydride typically proceeds via the dehydration of its precursor, 3-(difluoromethyl)pentanedioic acid .[1] The acid itself is constructed through a Michael addition strategy or a condensation reaction involving a difluoromethyl building block.
Figure 1: Retrosynthetic pathway for 3-difluoromethyl glutaric anhydride.[1]
Experimental Protocol: Dehydration of 3-(Difluoromethyl)pentanedioic Acid
Prerequisite: Synthesis of the diacid precursor (C₆H₈F₂O₄, MW: 182.12).[1]
Objective: Convert the diacid to the cyclic anhydride using acetic anhydride.
Reagents:
-
3-(Difluoromethyl)pentanedioic acid (1.0 eq)[1]
-
Acetic anhydride (excess, solvent/reagent)[2]
-
Acetyl chloride (optional catalyst)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N₂ line).
-
Addition: Charge the flask with 3-(difluoromethyl)pentanedioic acid (e.g., 18.2 g, 100 mmol).
-
Solvent: Add acetic anhydride (50 mL, ~5 eq). The solid may not dissolve immediately.
-
Reflux: Heat the mixture to reflux (bath temp ~140°C) for 2–3 hours. The solution should become clear and homogeneous.
-
Concentration: Cool the mixture to room temperature. Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator, 60°C bath).
-
Purification:
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Option A (Distillation): Distill the residue under high vacuum (<1 mmHg). Expect the product to distill between 120–150°C (depending on vacuum).
-
Option B (Crystallization): Dissolve the residue in a minimal amount of dry toluene or chloroform/hexane mixture and crystallize at 4°C.
-
-
Yield: Typical yields range from 85–95%.
Validation (QC):
-
IR Spectroscopy: Look for characteristic anhydride carbonyl doublets at ~1800 cm⁻¹ and ~1760 cm⁻¹.[1]
-
H-NMR: Verify the integrity of the -CHF₂ proton (triplet of doublets, typically δ 5.5–6.5 ppm) and the disappearance of the carboxylic acid protons.
Part 3: Applications in Drug Discovery
Bioisosteric Replacement
The 3-difluoromethyl group serves as a bioisostere for:
-
Isopropyl group: Similar steric bulk but different electronic properties.[1]
-
Methyl group: Increased metabolic stability against oxidation.[1]
GABA Analog Synthesis
This anhydride is a critical intermediate for synthesizing fluorinated analogs of Pregabalin (Lyrica) and Gabapentin .[1]
Mechanism: Ring opening of the anhydride with ammonia or an amine yields the mono-amide, which can be subjected to a Hofmann rearrangement to yield the beta-amino acid (GABA analog).[1]
Figure 2: Synthesis of GABA analogs from 3-difluoromethyl glutaric anhydride.
Part 4: Handling & Safety
Hazard Identification
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Corrosivity: Anhydrides hydrolyze to form acids on contact with moisture (skin, eyes, lungs). Causes severe burns.
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Reactivity: Reacts violently with water, alcohols, and amines.
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Fluorine Content: Thermal decomposition may release hydrogen fluoride (HF).
Storage Protocol
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Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers if trace acid is present.
-
Temperature: Cool, dry place (2–8°C recommended to prevent hydrolysis).
References
-
PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl)glutaric anhydride. Retrieved from [Link]
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Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).[1][3] Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37, 1727-1739.[1][3] Retrieved from [Link]
-
Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Glutaric anhydride (General Data). NIST Chemistry WebBook.[4] Retrieved from [Link]
Sources
- 1. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. glutaric anhydride, 108-55-4 [thegoodscentscompany.com]
